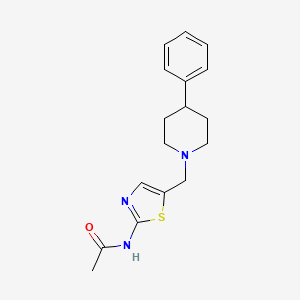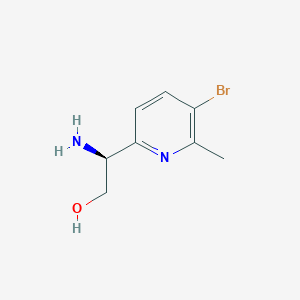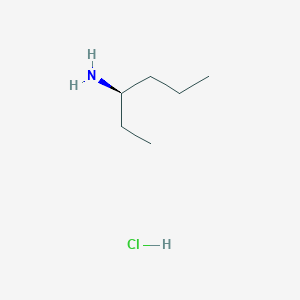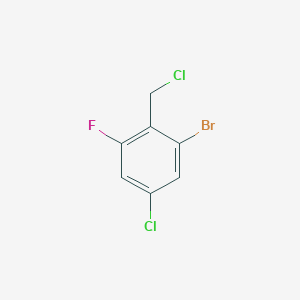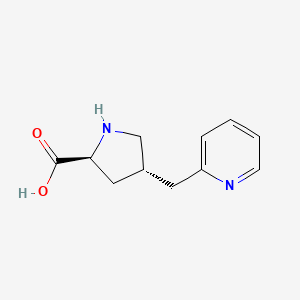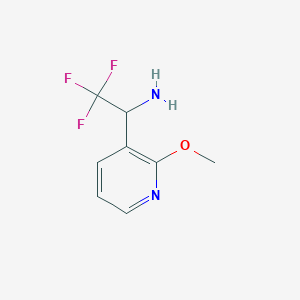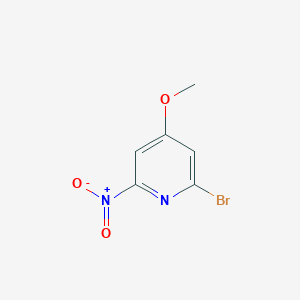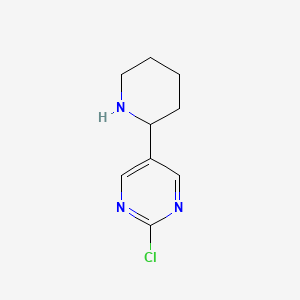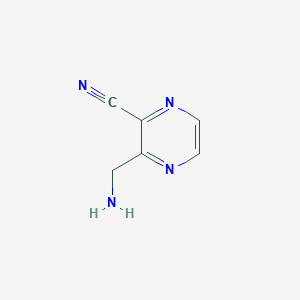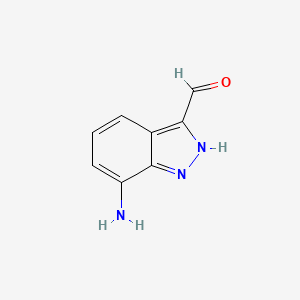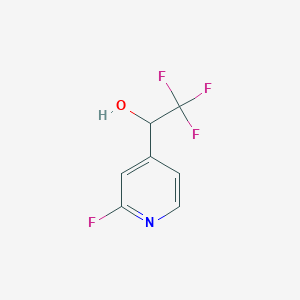![molecular formula C11H20N2O3Si B12964729 2-[4-(Tert-butyldimethylsilyloxy)pyrazol-1-yl]acetic acid](/img/structure/B12964729.png)
2-[4-(Tert-butyldimethylsilyloxy)pyrazol-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C11H20N2O3Si. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The tert-butyldimethylsilyl group is a common protecting group used in organic synthesis to protect hydroxyl groups from unwanted reactions.
准备方法
The synthesis of 2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the tert-butyldimethylsilyl group: This step involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Attachment of the acetic acid moiety: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a suitable acetic acid derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The tert-butyldimethylsilyl group can be selectively removed under acidic conditions, allowing for further functionalization of the hydroxyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving pyrazole derivatives.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group can be removed under physiological conditions, allowing the active pyrazole moiety to interact with its target. This interaction can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar compounds to 2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid include:
2-(tert-Butyldimethylsilyloxy)acetic acid: This compound lacks the pyrazole ring but has a similar protecting group.
2-(4-Hydroxy-1H-pyrazol-1-yl)acetic acid: This compound has a hydroxyl group instead of the tert-butyldimethylsilyl group.
2-(4-Methyl-1H-pyrazol-1-yl)acetic acid: This compound has a methyl group instead of the tert-butyldimethylsilyl group.
The uniqueness of 2-(4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetic acid lies in its combination of the pyrazole ring and the tert-butyldimethylsilyl protecting group, which provides both reactivity and stability for various synthetic applications.
属性
分子式 |
C11H20N2O3Si |
|---|---|
分子量 |
256.37 g/mol |
IUPAC 名称 |
2-[4-[tert-butyl(dimethyl)silyl]oxypyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C11H20N2O3Si/c1-11(2,3)17(4,5)16-9-6-12-13(7-9)8-10(14)15/h6-7H,8H2,1-5H3,(H,14,15) |
InChI 键 |
UWAXAJXEPUUULR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1=CN(N=C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


